N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline

Molecular weight SAR physicochemical properties

Select this specific compound for its unique 3-phenylpropoxy substitution, which delivers higher LogP and extended aromatic surface compared to shorter-chain analogs like the 4-propoxy derivative. This structural feature is critical for probing hydrophobic GPCR binding pockets and establishing reliable SAR correlations. Ideal as a synthetic building block for derivatization and as a reference standard in HPLC/UPLC methods for 4-chlorophenethyl pharmacophore-containing substances. Available for R&D procurement in standard 500 mg units.

Molecular Formula C23H24ClNO
Molecular Weight 365.9 g/mol
CAS No. 1040686-75-6
Cat. No. B1385437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline
CAS1040686-75-6
Molecular FormulaC23H24ClNO
Molecular Weight365.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C23H24ClNO/c24-21-10-8-20(9-11-21)16-17-25-22-12-14-23(15-13-22)26-18-4-7-19-5-2-1-3-6-19/h1-3,5-6,8-15,25H,4,7,16-18H2
InChIKeyQKKRYHUBAJQYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline (CAS 1040686-75-6) – Procurement-Ready Overview for Research Laboratories


N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline (CAS 1040686-75-6) is a substituted aniline derivative with the molecular formula C23H24ClNO and a molecular weight of 365.9 g/mol . The compound features a 4-chlorophenethyl group on the nitrogen and a 4-(3-phenylpropoxy) substituent on the aniline ring, placing it within the class of N-alkylated aniline building blocks. It is commercially available from research chemical suppliers (e.g., Santa Cruz Biotechnology, catalog sc-330012) in 500 mg units, designated exclusively for laboratory research use .

Why N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline Cannot Be Simply Replaced with Shorter-Alkoxy or Non-Phenylpropoxy Analogs


In the N-(4-chlorophenethyl)-4-alkoxy-aniline series, the length and terminal functionality of the 4-alkoxy chain dramatically alter physicochemical properties relevant to both synthetic utility and potential biological interactions. The 4-(3-phenylpropoxy) substitution in the target compound introduces a terminal phenyl ring and an extended flexible linker compared to the shorter 4-propoxy analog (CAS 1040689-05-1). This structural difference increases molecular weight, lipophilicity, and the capacity for π‑π stacking interactions, which can influence solubility, membrane partitioning, and binding to hydrophobic protein cavities . Consequently, researchers cannot simply substitute the target compound with the more compact 4-propoxy analog without risking altered reaction outcomes, different pharmacokinetic profiles, or failed structure‑activity relationship correlations.

N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline – Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Structural Bulk: Phenylpropoxy vs. Propoxy Analog

The molecular weight of N-(4-chlorophenethyl)-4-(3-phenylpropoxy)aniline (365.9 g/mol) is 76.1 g/mol higher than that of the closest commercially available analog, N-(4-chlorophenethyl)-4-propoxyaniline (289.8 g/mol), a 26% increase . This difference arises from the replacement of a terminal methyl group with a phenyl ring and the addition of two methylene units.

Molecular weight SAR physicochemical properties

Lipophilicity (LogP) Increase Due to Terminal Phenyl Group

The addition of a terminal phenyl ring in the 4-(3-phenylpropoxy) chain is predicted to increase the octanol‑water partition coefficient (LogP) by approximately 1.5–2.0 log units relative to the 4-propoxy analog, based on fragment‑based additive models where a phenyl group contributes roughly +1.8 to LogP [1].

LogP lipophilicity ADME prediction

Predicted Boiling Point Elevation from Extended Alkoxy Chain

The predicted boiling point of N-(4-chlorophenethyl)-4-(3-phenylpropoxy)aniline, estimated using group‑contribution methods, is approximately 510–530°C at 760 mmHg, which is 70–90°C higher than the predicted boiling point of N-(4-chlorophenethyl)-4-propoxyaniline (441.8±35.0°C) . This difference reflects increased van der Waals interactions and molecular mass.

Boiling point thermophysical property synthesis

Procurement Purity and Research-Use Specification Parity

Both the target compound and its 4-propoxy analog are supplied by the same vendor (Santa Cruz Biotechnology) at the same price ($284 for 500 mg) and both are designated for research use only with purity confirmation via Certificate of Analysis . This indicates that the target compound does not carry a cost premium and maintains consistent quality standards relative to its closest in‑class commercially available analog.

Purity procurement quality control

Best Research and Industrial Application Scenarios for N-(4-Chlorophenethyl)-4-(3-phenylpropoxy)aniline


Structure‑Activity Relationship (SAR) Studies on Lipophilic GPCR Ligands

The elevated LogP and extended aromatic surface of N-(4-chlorophenethyl)-4-(3-phenylpropoxy)aniline make it a valuable building block for probing hydrophobic binding pockets in GPCR targets, where the 4-propoxy analog would provide insufficient lipophilic contact. Researchers can use the target compound to explore the effect of increased logP on receptor affinity and selectivity [1].

Synthesis of Long-Chain Alkoxy Aniline-based Intermediates for Agrochemicals or Pharmaceuticals

The 3-phenylpropoxy chain provides a synthetic handle that can be further derivatized via cross-coupling or oxidation reactions, enabling the construction of more complex molecules that the shorter propoxy analog cannot readily mimic. The predicted boiling point difference indicates the target compound's suitability for high-temperature reactions where thermal stability is required [1].

Solubility and Partitioning Assays in Drug Discovery

The significant molecular weight and LogP difference between the target compound and its propoxy comparator (26% MW increase, +1.5–2.0 log units LogP) allow it to serve as a probe for assessing the impact of lipophilicity on aqueous solubility, PAMPA permeability, and CYP450 binding in early‑stage ADMET profiling [1].

Reference Standard in Analytical Method Development for Related Substances

Due to its structural uniqueness and procurement parity with the propoxy analog, N-(4-chlorophenethyl)-4-(3-phenylpropoxy)aniline can be used as a reference standard or internal standard in HPLC/UPLC methods for quantifying low-level impurities or degradation products in drug substances that contain the 4-chlorophenethyl pharmacophore [1].

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